N-tert-Butoxycarbonylphenylalanine benzyl ester
Overview
Description
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways . Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist . For example, a reaction of ethyl acetoacetate with benzyl alcohol afforded a 97% yield after five hours .Chemical Reactions Analysis
The transesterification of β-keto esters is a useful transformation in organic synthesis . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .Scientific Research Applications
Synthesis of Orthogonally Protected β-Amino Acids : The compound is utilized in the synthesis of constrained phenylalanine analogs, which is significant in developing novel amino acid derivatives for various applications (Kawahata & Goodman, 1999).
Facile Synthesis of tert-Butyl Ester of N-Protected Amino Acids : It serves as an intermediate in the synthesis of a wide variety of N-protected amino acid derivatives, highlighting its versatility in synthetic chemistry (Chevallet et al., 1993).
Design of Neurokinin Antagonists : It is used in the synthesis of novel tripeptide substance P antagonists, demonstrating its application in the development of therapeutic agents (Hagiwara et al., 1992).
Synthesis and Reactions of D-Glucopyranosyl Esters : The compound plays a role in the synthesis and study of glucopyranosyl esters of phenylalanine, which is relevant in carbohydrate chemistry (Keglević et al., 1980).
Synthesis of Aspartame Precursor : It is utilized in the synthesis of aspartame precursors, indicating its importance in food chemistry and the production of artificial sweeteners (Nagayasu et al., 1994).
Hypervalent Iodane Chemistry : This compound is relevant in studies involving hypervalent iodane chemistry, particularly in the oxidation and deprotection of ethers (Ochiai et al., 1996).
Building Blocks for Chiral PNA : It is used in the synthesis of N-Boc-α-amino acids with nucleobase residues, serving as building blocks for the preparation of chiral peptidic nucleic acids (PNA) (Lenzi et al., 1995).
Oxadiazole Derivatives of Phenylalanine : Its derivatives are synthesized as potential inhibitors in substance P endopeptidase studies, highlighting its medicinal chemistry applications (Borg et al., 1993).
Synthesis of Chiral N-Protected Amino Acid Esters : The compound is involved in the synthesis of N-protected amino acid esters, underscoring its utility in peptide synthesis and chiral chemistry (Chevallet et al., 2004).
Staphylococcal Protease Catalysis : It is studied in the context of staphylococcal protease-catalyzed hydrolysis, contributing to the understanding of enzyme mechanisms and kinetics (Houmard, 1976).
Future Directions
The future directions of “N-tert-Butoxycarbonylphenylalanine benzyl ester” could involve its use in various studies such as drug development and peptide synthesis. Additionally, the transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel .
properties
IUPAC Name |
benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXOZTZHRIZRO-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985206 | |
Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butoxycarbonylphenylalanine benzyl ester | |
CAS RN |
66617-58-1 | |
Record name | N-tert-Butoxycarbonylphenylalanine benzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066617581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl N-[tert-butoxy(hydroxy)methylidene]phenylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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